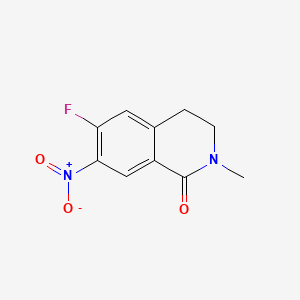
6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the isoquinoline core. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route may include:
Nitration: Introduction of the nitro group to the isoquinoline ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Methylation: Addition of a methyl group to the isoquinoline ring.
Cyclization: Formation of the dihydroisoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroisoquinoline to an isoquinoline.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 6-Fluoro-2-methyl-7-amino-3,4-dihydroisoquinolin-1(2H)-one.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
相似化合物的比较
Similar Compounds
6-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the nitro group.
2-Methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the fluorine atom.
6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methyl group.
Uniqueness
The presence of the fluorine, methyl, and nitro groups in 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one imparts unique chemical properties, such as increased lipophilicity, altered electronic distribution, and potential biological activity, distinguishing it from similar compounds.
属性
分子式 |
C10H9FN2O3 |
|---|---|
分子量 |
224.19 g/mol |
IUPAC 名称 |
6-fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C10H9FN2O3/c1-12-3-2-6-4-8(11)9(13(15)16)5-7(6)10(12)14/h4-5H,2-3H2,1H3 |
InChI 键 |
KASRBHUHSGGULY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC(=C(C=C2C1=O)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















